molecular formula C13H15N3S B112466 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 327077-32-7

5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Katalognummer: B112466
CAS-Nummer: 327077-32-7
Molekulargewicht: 245.35 g/mol
InChI-Schlüssel: MEEFMSOSTHOISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a bicyclic heterocyclic compound featuring a fused thiazole and piperidine ring system, substituted with a benzyl group at the 5-position and an amine group at the 2-position. Its molecular formula is C₁₃H₁₅N₃S, with a molecular weight of 245.35 g/mol and a CAS registry number of 327077-32-7 .

Vorbereitungsmethoden

Condensation with Benzyl Isocyanate

A widely reported method involves the reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (compound A ) with benzyl isocyanate under mild conditions . The process proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent reduction or hydrolysis yields the target compound.

Procedure :

  • Step 1 : Compound A (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

  • Step 2 : Benzyl isocyanate (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) as a base.

  • Step 3 : The mixture is stirred at room temperature for 12 hours, yielding N-benzylcarbamoyl intermediate B .

  • Step 4 : Intermediate B undergoes acidic hydrolysis (6M HCl, reflux, 4h) or catalytic hydrogenation (H₂, Pd/C, MeOH) to afford the final product with 65–75% overall yield .

Key Data :

ParameterValueSource
Reaction Temp.0°C → RT
Catalyst/BaseTriethylamine
Yield65–75%

Reductive Amination of 5-Keto Intermediate

An alternative route starts with 5-keto-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (compound C ), which undergoes reductive amination with benzylamine. This method leverages the inherent reactivity of the ketone group for C–N bond formation .

Procedure :

  • Step 1 : Compound C (1.0 equiv) and benzylamine (1.5 equiv) are dissolved in methanol.

  • Step 2 : Sodium cyanoborohydride (1.2 equiv) is added at 0°C, and the mixture is stirred for 24h at RT .

  • Step 3 : The product is purified via column chromatography (SiO₂, EtOAc/hexane), yielding the target compound in 55–60% yield .

Mechanistic Insight :
The ketone reacts with benzylamine to form an imine intermediate, which is reduced in situ by NaBH₃CN. Steric hindrance from the bicyclic system necessitates prolonged reaction times .

Direct introduction of the benzyl group via alkylation is feasible using benzyl halides. This method requires a pre-functionalized thiazolo[5,4-c]pyridine with a leaving group (e.g., bromide) at the 5-position .

Procedure :

  • Step 1 : 2-Amino-5-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound D ) is treated with benzylmagnesium bromide (2.0 equiv) in THF at −78°C .

  • Step 2 : The reaction is quenched with NH₄Cl, and the product is extracted with EtOAc.

  • Step 3 : Purification via recrystallization (EtOH/H₂O) affords the target compound in 50–55% yield .

Optimization Note :
Grignard reactivity is sensitive to moisture, necessitating rigorously anhydrous conditions. Lower temperatures (−78°C) minimize side reactions such as over-alkylation .

Cyclocondensation of Thiourea Derivatives

A cyclocondensation approach constructs the thiazole ring in situ. Starting from a pyridine-3,4-diamine derivative, reaction with carbon disulfide forms the thiourea intermediate, which cyclizes under acidic conditions .

Procedure :

  • Step 1 : 4-Amino-5-benzylaminopyridine (compound E ) is treated with CS₂ in ethanol under reflux (6h) .

  • Step 2 : Concentrated HCl is added to induce cyclization, forming the thiazolo[5,4-c]pyridine core .

  • Step 3 : The product is neutralized with NaHCO₃ and purified via silica gel chromatography, yielding 60–70% .

Critical Parameters :

ParameterValueSource
Cyclization AgentHCl (conc.)
Reaction Time6h (reflux)
Yield60–70%

Deprotection of tert-Butoxycarbonyl (Boc)-Protected Intermediates

Protective group strategies are employed to avoid side reactions during benzylation. The Boc group is introduced at the 2-amino position, followed by benzylation and subsequent deprotection .

Procedure :

  • Step 1 : Boc-protected 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (compound F ) is treated with benzyl bromide (1.5 equiv) and K₂CO₃ in DMF (12h, RT) .

  • Step 2 : The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1h, RT) .

  • Step 3 : Neutralization with NaHCO₃ and extraction affords the final product in 70–80% yield .

Advantages :

  • Boc protection prevents unwanted side reactions at the amine during benzylation.

  • TFA-mediated deprotection is rapid and high-yielding .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityCost Efficiency
Condensation65–75ModerateHigh
Reductive Amination55–60LowModerate
Direct Alkylation50–55HighLow
Cyclocondensation60–70ModerateModerate
Boc Deprotection70–80HighHigh

Key Findings :

  • The Boc deprotection route offers the highest yield and scalability, making it suitable for industrial applications .

  • Direct alkylation suffers from lower yields due to competing elimination pathways .

  • Reductive amination is limited by the availability of the 5-keto precursor .

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of the target compound complicates isolation. Reverse-phase chromatography (C18 column, MeCN/H₂O) or crystallizations from ethanol/water mixtures improve purity .

Stability of Intermediates

Thiourea intermediates (Method 4) are prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) mitigates degradation .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Biologische Aktivität

5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (CAS No. 327077-32-7) is a heterocyclic compound with significant biological activity that has garnered attention in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H15N3S
  • Molecular Weight : 245.34 g/mol
  • IUPAC Name : 5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine

The compound features a thiazolo-pyridine core structure that contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an agonist for beta-adrenoceptors. Studies have shown that modifications to the thiazole moiety can significantly influence its selectivity and potency towards these receptors:

  • Beta-Adrenoceptor Activity : The compound has been evaluated in radioligand binding studies demonstrating its ability to selectively activate beta3-adrenoceptors. This activity is crucial for potential applications in metabolic disorders and obesity treatment .
  • Structure-Activity Relationship (SAR) : The integrity of the thiazolo-pyridine ring is essential for maintaining biological activity. Alterations to this structure can lead to a loss of agonistic properties at beta3-adrenoceptors .

Antidiabetic Effects

The compound has shown promise in preclinical studies for managing diabetes by modulating pathways related to insulin sensitivity and glucose metabolism. Specifically:

  • Inhibition of Key Enzymes : Studies suggest that derivatives of this compound may inhibit key enzymes involved in carbohydrate metabolism, potentially leading to lower blood glucose levels and improved insulin sensitivity .

Analgesic Properties

Recent investigations into the analgesic properties of related compounds indicate that the thiazolo-pyridine structure may confer pain-relieving effects through interactions with opioid receptors:

  • Mixed Agonist/Antagonist Activity : Some analogs exhibit a profile suggesting they could function as mixed agonists/antagonists at various opioid receptors, which may provide analgesic benefits with reduced side effects compared to traditional narcotics .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

StudyFindings
PubMed Study Demonstrated selective beta3-adrenoceptor agonism with implications for obesity treatment.
ACS Journal Highlighted structure modifications leading to enhanced receptor binding and activity.
DTU Research Explored enzyme inhibition related to glucose metabolism and potential antidiabetic effects.

Wissenschaftliche Forschungsanwendungen

1.1. Beta-Adrenoceptor Agonism

Research indicates that 5-benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine acts as an agonist for beta-adrenoceptors. This activity is particularly relevant in the context of metabolic disorders and obesity treatment. It has been shown to selectively activate beta3-adrenoceptors, which play a crucial role in regulating energy expenditure and glucose metabolism.

1.2. Antidiabetic Effects

Preclinical studies have demonstrated that this compound may inhibit key enzymes involved in carbohydrate metabolism. This inhibition could lead to lower blood glucose levels and improved insulin sensitivity, making it a candidate for diabetes management therapies.

1.3. Analgesic Properties

Investigation into the analgesic potential of related compounds suggests that the thiazolo-pyridine structure may confer pain-relieving effects through interactions with opioid receptors. Some analogs exhibit mixed agonist/antagonist activity at these receptors, potentially offering analgesic benefits with reduced side effects compared to traditional narcotics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions between benzylamine derivatives and thiazole precursors under controlled conditions. Common synthetic routes include:

  • Cyclization of Benzylamine Derivatives : This method utilizes specific catalysts to facilitate the formation of the thiazolo-pyridine core structure.
  • Oxidation and Reduction Reactions : The compound can undergo various chemical transformations such as oxidation using agents like hydrogen peroxide or potassium permanganate and reduction with sodium borohydride or lithium aluminum hydride.

3.1. Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Study on Beta-Adrenoceptor Activity : A radioligand binding study demonstrated its selective activation of beta3-adrenoceptors, suggesting a potential role in treating obesity and metabolic disorders.

3.2. Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can inhibit enzymes such as alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose metabolism pathways.

Q & A

Q. Basic: How can researchers optimize the synthesis of 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine?

Methodological Answer:
Optimization often involves selecting efficient catalysts and reaction conditions. For example, cyclization reactions using ethyl 5-Boc-protected intermediates (e.g., Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate) can improve yields by stabilizing reactive intermediates . Catalytic hydrogenation or reductive amination under controlled pH (e.g., pH 7–8) may enhance benzyl group incorporation. Purity can be monitored via HPLC (>95% purity thresholds) .

Q. Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, thiazolo ring protons at δ 2.8–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 140.206 g/mol for the base structure) .
  • HPLC: Quantifies purity; gradients of acetonitrile/water (0.1% TFA) are effective for separating byproducts .

Q. Advanced: What reaction mechanisms govern the formation of thiazolo[5,4-c]pyridine derivatives?

Methodological Answer:
Thiazolo ring formation typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or amines. For example, 5-substituted pyridine precursors react with CS₂ under basic conditions to form the thiazole ring via nucleophilic attack and subsequent cyclization . Computational studies (DFT) can model transition states to optimize activation energies .

Q. Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina simulates binding affinities to receptors (e.g., kinases or GPCRs).
  • Quantum Chemical Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations: Evaluate stability in solvated environments (e.g., water or lipid bilayers) .

Q. Data Contradiction: How to resolve discrepancies in reported purity levels across synthesis batches?

Methodological Answer:

  • Cross-Validation: Compare NMR integrals (e.g., benzyl vs. thiazolo protons) with HPLC retention times.
  • Elemental Analysis: Verify C/H/N/S ratios against theoretical values (e.g., C₉H₁₁N₃S requires C 58.35%, H 6.03%) .
  • Batch-Specific Factors: Trace solvent residues (e.g., DMF) via GC-MS; adjust recrystallization solvents (e.g., EtOAc/hexane) .

Q. Advanced: What strategies identify pharmacological targets for this compound?

Methodological Answer:

  • Target Fishing: Use cheminformatics tools (e.g., SwissTargetPrediction) to map structural motifs to known targets (e.g., kinase inhibitors).
  • In Vitro Profiling: Screen against kinase panels or GPCR arrays.
  • SAR Studies: Modify the benzyl or amine groups to assess activity changes .

Q. Advanced: How is X-ray crystallography applied to determine its solid-state structure?

Methodological Answer:

  • Crystallization: Use slow vapor diffusion (e.g., dichloromethane/methanol).
  • Data Collection: Synchrotron radiation (λ = 0.710–0.980 Å) resolves heavy atoms (e.g., sulfur).
  • Refinement: Software like SHELXL refines bond lengths/angles (e.g., C-S bond ~1.75 Å) .

Q. Basic: What are key considerations for ensuring solubility and stability in aqueous buffers?

Methodological Answer:

  • Salt Formation: Hydrochloride salts improve water solubility (e.g., 5-Methyl-...-hydrochloride, 97% purity) .
  • pH Adjustment: Use phosphate buffers (pH 6–7) to stabilize the amine group.
  • Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Q. Advanced: How to design novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Scaffold Hopping: Replace the benzyl group with bioisosteres (e.g., 2-cyanobenzyl) .
  • Click Chemistry: Introduce triazole or thiadiazole moieties via CuAAC reactions .
  • Enzymatic Assays: Test derivatives against disease-specific targets (e.g., bacterial thymidylate kinase) .

Q. Advanced: What green chemistry approaches reduce waste in its synthesis?

Methodological Answer:

  • Catalytic Methods: Use recyclable Pd/C or enzyme catalysts for reductions .
  • Solvent Selection: Replace DMF with Cyrene™ (a bio-based solvent) in cyclization steps.
  • Flow Chemistry: Continuous reactors minimize solvent use and improve yield .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key physicochemical and biological properties of 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Biological Activity/Application
This compound Benzyl C₁₃H₁₅N₃S 245.35 327077-32-7 Not explicitly reported; potential kinase modulation inferred from analogs
5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine dihydrobromide Methyl C₇H₁₁N₃S·2HBr 169.24 (free base) 17899-48-8 Tumor suppression/apoptosis research; used as a biochemical tool
5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine Ethyl C₈H₁₃N₃S 183.27 17899-49-9 PLK1 inhibitor; investigated in anticancer studies
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine (unsubstituted) H C₅H₇N₃S 141.19 97817-23-7 No significant biological activity reported; scaffold for derivatization

Structural and Physicochemical Differences

  • However, this may also increase metabolic instability. Ethyl and methyl analogs exhibit lower molecular weights (183.27 and 169.24 g/mol, respectively), which could improve solubility and bioavailability relative to the benzyl derivative . The unsubstituted analog (CAS 97817-23-7) lacks functionalization at the 5-position, rendering it a simpler scaffold for synthetic modifications .

Commercial Availability and Research Use

  • 5-Benzyl-...: Limited commercial availability noted; primarily referenced as a synthetic intermediate .
  • 5-Ethyl-...: Widely available from suppliers like CymitQuimica and TargetMol, with prices escalating nonlinearly (e.g., 1 mg at €52 vs. 25 mg at €165) .
  • 5-Methyl-...: Offered by Santa Cruz Biotechnology for apoptosis research, highlighting its niche application in oncology .

Eigenschaften

IUPAC Name

5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c14-13-15-11-6-7-16(9-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFMSOSTHOISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354642
Record name 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327077-32-7
Record name 5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.